Compound Description: This compound is a dichlorophenylacrylonitrile derivative demonstrating anti-breast cancer activity. It exhibited a growth inhibition (GI50) of 0.56±0.03 μm and a 260-fold selectivity for the MCF-7 breast cancer cell line. []
Compound Description: This dichlorophenylacrylonitrile derivative showed significant anti-breast cancer activity with a GI50 of 0.127±0.04 μm. It also displayed a remarkable 260-fold selectivity for the MCF-7 breast cancer cell line. []
Relevance: This compound shares a similar structure with N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide, having a dichlorophenyl ring directly connected to the acrylonitrile moiety. Instead of an aminosulfonylphenyl group, it features a nitrophenyl group at the other end of the acrylonitrile. The structural similarity and shared activity against MCF-7 breast cancer cells highlight the significance of the dichlorophenylacrylonitrile scaffold in medicinal chemistry. []
Compound Description: This compound is another dichlorophenylacrylonitrile derivative exhibiting enhanced anti-breast cancer activity compared to similar compounds with a 2,6-dichlorophenyl moiety. []
Relevance: Both this compound and N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide belong to the dichlorophenylacrylonitrile class, with variations in the substitutions on the phenyl rings. The presence of the 2,6-dichloro substitution pattern on the phenyl ring directly linked to the acrylonitrile, along with additional nitro groups, highlights the structure-activity relationship within this class. []
Compound Description: Similar to compound 26, this dichlorophenylacrylonitrile derivative also demonstrates enhanced anti-breast cancer activity compared to analogs with a 2,6-dichlorophenyl group. []
Relevance: This compound and N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide share the dichlorophenylacrylonitrile core, with variations in the position of the nitro substituents on the phenyl rings. This highlights the impact of substituent position on the biological activity of these derivatives. []
Compound Description: This compound, an amino-substituted dichlorophenylacrylonitrile derivative, showed significant anti-breast cancer activity, although it was found to be 10-fold less cytotoxic than compound 6. []
Relevance: This compound shares the core dichlorophenylacrylonitrile structure with N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide, with amino groups present on both phenyl rings. The difference in cytotoxicity compared to the nitro-substituted analogs highlights the influence of substituent effects on the biological activity profile. []
Compound Description: Similar to compound 29, this amino-substituted dichlorophenylacrylonitrile derivative also demonstrated potent anti-breast cancer activity but with reduced cytotoxicity compared to its nitro-substituted counterparts. []
Relevance: This compound and N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide share the dichlorophenylacrylonitrile core and the presence of amino groups on the phenyl rings, but at different positions. This variation emphasizes the importance of substituent position in determining the overall biological activity and toxicity profile of these compounds. []
Compound Description: This dichlorophenylacrylonitrile derivative exhibits a 3-fold enhancement in solubility compared to compound 5 due to the introduction of a bromine moiety. []
Compound Description: This dichlorophenylacrylonitrile derivative incorporates a 4-aminophenyl substituent and demonstrated sub-micromolar potency against a panel of cancer cell lines, including MCF-7 breast cancer cells. []
Compound Description: This compound, featuring a 4-aminophenyl substituent like compound 35, also exhibited sub-micromolar potency against a wide range of cancer cell lines, including MCF-7. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.